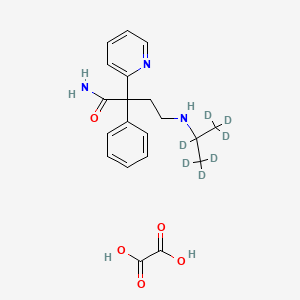

Desisopropyl Disopyramide-d7 Oxalate

Descripción general

Descripción

Desisopropyl Disopyramide-d7 Oxalate is a deuterated derivative of Disopyramide, a class I antiarrhythmic drug used to treat cardiac arrhythmias. This compound is primarily utilized in research settings, particularly in the field of proteomics . The molecular formula of this compound is C20H18D7N3O5, and it has a molecular weight of 394.47 .

Métodos De Preparación

The synthesis of Desisopropyl Disopyramide-d7 Oxalate involves the deuteration of Disopyramide, followed by the formation of its oxalate salt. The synthetic route typically includes the following steps:

Formation of Oxalate Salt: The deuterated Disopyramide is then reacted with oxalic acid to form the oxalate salt.

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Análisis De Reacciones Químicas

Desisopropyl Disopyramide-d7 Oxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Desisopropyl Disopyramide-d7 Oxalate is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of Disopyramide.

Industry: It is used in the development of new analytical methods and quality control processes .

Mecanismo De Acción

Desisopropyl Disopyramide-d7 Oxalate, like its parent compound Disopyramide, acts as a sodium channel blocker. It inhibits the fast inward sodium current responsible for the depolarization phase of the cardiac action potential. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating arrhythmias .

Comparación Con Compuestos Similares

Desisopropyl Disopyramide-d7 Oxalate is unique due to its deuterated nature, which makes it particularly useful in research settings. Similar compounds include:

Disopyramide: The parent compound, used clinically as an antiarrhythmic drug.

Quinidine: Another class I antiarrhythmic drug with similar properties.

Procainamide: A class I antiarrhythmic drug used to treat similar conditions

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Actividad Biológica

Desisopropyl Disopyramide-d7 Oxalate is a derivative of disopyramide, a drug primarily used for its antiarrhythmic properties. The compound's biological activity is of interest due to its potential therapeutic applications and the implications of its metabolic byproducts, particularly in relation to oxalate metabolism and associated health effects.

This compound exhibits several biological activities, primarily affecting cardiac function. It is known to decrease myocardial contractility and excitability, slow conduction velocity, and suppress sinoatrial automatism. These effects are mediated through the blockade of sodium channels in cardiac tissues, leading to a reduction in heart rate and improved cardiac rhythm stability .

Pharmacokinetics

The pharmacokinetic profile of Desisopropyl Disopyramide-d7 indicates that it undergoes significant metabolic transformation, resulting in various metabolites including oxalate. The presence of the deuterated form (d7) suggests enhanced stability and altered metabolic pathways compared to its non-deuterated counterparts .

Case Studies and Research Findings

- Cardiac Effects : A study evaluated the effects of disopyramide on patients with ventricular arrhythmias. It demonstrated significant reductions in arrhythmia frequency and improved patient outcomes when administered in controlled doses .

- Oxalate Metabolism : Research has shown that oxalate, a byproduct of disopyramide metabolism, can induce oxidative stress in renal tissues, leading to potential nephrotoxicity. A study involving Wistar rats indicated that high levels of oxalate could damage renal membranes and promote stone formation due to oxidative stress .

- Protective Agents : Investigations into protective agents against oxalate-induced toxicity revealed that compounds like fucoidan can mitigate renal damage by reducing oxidative stress markers and improving renal function parameters .

Comparative Biological Activity Table

Implications for Health

The biological activity of this compound raises concerns regarding its metabolic byproducts, particularly oxalate. High oxalate levels can lead to serious health issues such as kidney stones and renal failure. Understanding the balance between therapeutic efficacy and potential toxicity is crucial for optimizing treatment protocols involving this compound.

Propiedades

IUPAC Name |

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-phenyl-2-pyridin-2-ylbutanamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)/i1D3,2D3,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-LBRFFFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661892 | |

| Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216961-48-6 | |

| Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.